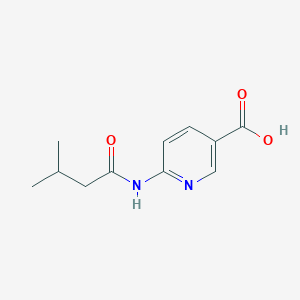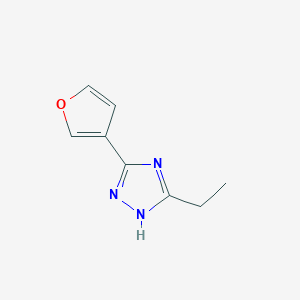
6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in various biological processes, including gene expression, cell proliferation, and tissue remodeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been reported to regulate the expression of various genes and proteins involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is its high purity and stability, which makes it suitable for various lab experiments. However, its low solubility in water and other common solvents can pose a challenge in certain experiments. Additionally, its high cost and limited availability can also be a limitation for some researchers.
Orientations Futures
There are several future directions for the research on 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid. One of the areas of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of its potential applications in drug discovery and development. Furthermore, the mechanism of action and the physiological effects of the compound need to be further elucidated to fully understand its potential in various scientific fields.
Méthodes De Synthèse
The synthesis of 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid involves the reaction of 3-cyanopyridine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound. The yield of the synthesis process is around 45% to 50%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes. In pharmaceuticals, it has been explored as a potential ingredient in drug formulations.
Propriétés
IUPAC Name |
6-(3-methylbutanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)5-10(14)13-9-4-3-8(6-12-9)11(15)16/h3-4,6-7H,5H2,1-2H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCKECYRWRJTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)

![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)






![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)